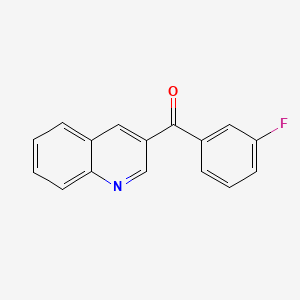

(3-Fluorophenyl)(quinolin-3-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQHACLDMUVDTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Fluorophenyl Quinolin 3 Yl Methanone

Reactivity Profiling of the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring is a key site for chemical reactions, primarily due to its basicity and nucleophilicity. This allows for transformations such as N-oxide formation and quaternization.

N-Oxide Formation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. thieme-connect.degoogle.com The formation of the N-oxide modifies the electronic properties of the quinoline ring, making the C2 and C4 positions more susceptible to nucleophilic attack. thieme-connect.de This increased reactivity is a valuable tool in the functionalization of the quinoline scaffold. nih.govresearchgate.net

Quaternization: The lone pair of electrons on the quinoline nitrogen allows it to react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a positive charge on the nitrogen atom and attaches an alkyl group, further altering the electronic and steric properties of the molecule.

While specific studies on the N-oxide formation and quaternization of (3-Fluorophenyl)(quinolin-3-yl)methanone are not extensively documented, the general reactivity of quinolines suggests that these transformations are readily achievable under standard conditions.

Chemical Transformations at the Ketone Functionality

The ketone group serves as a versatile handle for a variety of chemical transformations, including reduction, reductive amination, and reactions with organometallic reagents.

Reduction to Alcohol: The carbonyl group of the ketone can be reduced to a secondary alcohol, yielding (3-Fluorophenyl)(quinolin-3-yl)methanol. This transformation can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its selectivity for ketones and aldehydes. youtube.com

Reductive Amination: Reductive amination offers a pathway to synthesize amines from ketones. wikipedia.orglibretexts.orgmasterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in-situ reduction. wikipedia.orgmasterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which are selective for the iminium ion over the ketone. masterorganicchemistry.com This method allows for the introduction of a wide range of primary and secondary amino groups.

Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the carbonyl carbon of the ketone. youtube.commasterorganicchemistry.comorganic-chemistry.org This reaction results in the formation of a tertiary alcohol after an acidic workup, and allows for the introduction of a new carbon-carbon bond. masterorganicchemistry.comorganic-chemistry.org The choice of the organometallic reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon. organic-chemistry.orgresearchgate.netresearchgate.net

A representative table of potential transformations at the ketone functionality is provided below:

| Transformation | Reagents and Conditions | Product |

| Reduction | NaBH₄, Methanol | (3-Fluorophenyl)(quinolin-3-yl)methanol |

| Reductive Amination | R-NH₂, NaBH₃CN, mild acid | N-Substituted-(3-Fluorophenyl)(quinolin-3-yl)methanamine |

| Grignard Reaction | R-MgBr, Diethyl ether, then H₃O⁺ | (3-Fluorophenyl)(R)(quinolin-3-yl)methanol |

Electrophilic and Nucleophilic Aromatic Substitutions on the Fluorophenyl and Quinoline Rings

Both the fluorophenyl and quinoline rings can undergo aromatic substitution reactions, although their reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution:

Quinoline Ring: The quinoline ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, substitution can occur on the carbocyclic (benzene) ring, primarily at positions 5 and 8, which are the most electron-rich. quimicaorganica.org The conditions for these reactions are typically harsh, requiring strong acids and high temperatures.

3-Fluorophenyl Ring: The 3-fluorophenyl ring is influenced by two competing factors: the deactivating, ortho-, para-directing fluorine atom and the deactivating, meta-directing acyl group. The fluorine atom directs incoming electrophiles to the ortho and para positions relative to it (positions 2, 4, and 6), while the acyl group directs them to the meta position (position 5). The outcome of an electrophilic substitution on this ring would depend on the specific reaction conditions and the nature of the electrophile. youtube.comyoutube.com

Nucleophilic Aromatic Substitution:

Quinoline Ring: The pyridine (B92270) ring of the quinoline system is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at positions 2 and 4, especially if a good leaving group is present. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism. quimicaorganica.org

3-Fluorophenyl Ring: The fluorine atom can be displaced by a strong nucleophile under certain conditions, particularly if activated by an electron-withdrawing group. However, the acyl group at the meta position provides only moderate activation.

Derivatization for Functional Group Interconversion and Library Synthesis

The presence of multiple reactive sites on this compound makes it a suitable scaffold for the synthesis of compound libraries. The transformations discussed in the previous sections, such as modifications at the ketone and the quinoline nitrogen, can be employed to generate a diverse set of derivatives. For instance, a library of amines can be synthesized via reductive amination with a variety of primary and secondary amines. Similarly, a range of tertiary alcohols can be prepared through Grignard reactions with different organomagnesium halides. The synthesis of various 3-acylquinolines has been reported, demonstrating the feasibility of creating diverse libraries based on this core structure. mdpi.com

Mechanistic Investigations of Chemical Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction pathways and optimizing the synthesis of desired products.

Catalysts and reagents play a pivotal role in directing the outcome of chemical transformations.

In the synthesis of 3-acylquinolines, including the title compound, a transition-metal-free protocol has been developed using methanesulfonic acid (MSA) and sodium iodide (NaI). mdpi.com It is proposed that MSA activates the enaminone precursor, while NaI stabilizes a key intermediate. mdpi.com

In reductive amination, the choice of reducing agent is critical. Mild reducing agents like NaBH₃CN are used to selectively reduce the intermediate iminium ion without significantly reducing the starting ketone. masterorganicchemistry.com

In electrophilic aromatic substitution, a Lewis acid catalyst such as AlCl₃ or FeCl₃ is often required to generate a potent electrophile. youtube.comyoutube.com

The identification of reaction intermediates and the understanding of transition states provide valuable insights into reaction mechanisms.

In the proposed mechanism for the synthesis of 3-acylquinolines, several intermediates are postulated, including an activated enaminone, a Michael adduct, and a cyclized intermediate that subsequently aromatizes to the final product. mdpi.com

Nucleophilic acyl substitution at the ketone functionality proceeds through a tetrahedral intermediate, where the nucleophile has added to the carbonyl carbon. masterorganicchemistry.comlibretexts.orglibretexts.org The stability of this intermediate and the nature of the leaving group determine the reaction's feasibility.

Electrophilic aromatic substitution on the quinoline ring involves the formation of a cationic intermediate (a sigma complex or arenium ion), where the electrophile has attached to the ring. The stability of this intermediate, which is influenced by the position of attack, dictates the regioselectivity of the reaction. quimicaorganica.org

Structural Elucidation and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods provide a detailed fingerprint of a molecule's constitution, offering insights into its atomic connectivity and the nature of its chemical bonds. For (3-Fluorophenyl)(quinolin-3-yl)methanone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is employed to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of this compound would be expected to exhibit a series of distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The aromatic region of the spectrum would be particularly complex, showing signals for the protons on both the quinoline (B57606) and the 3-fluorophenyl rings. For instance, in related 3-acylquinolines, the protons on the quinoline ring typically appear as multiplets in the downfield region of the spectrum. mdpi.com The protons on the 3-fluorophenyl group would also present as a complex pattern of multiplets due to both proton-proton and proton-fluorine coupling.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ketone group is characteristically found at a low field (downfield) in the spectrum. For example, in analogous (3-chlorophenyl)(quinolin-3-yl)methanone, the carbonyl carbon appears at approximately 193.4 ppm. mdpi.com The carbon atoms of the quinoline and 3-fluorophenyl rings would appear in the aromatic region of the spectrum, with their precise chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom in the quinoline ring and the fluorine atom in the phenyl ring.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. nih.govchemenu.com For this compound, the ¹⁹F NMR spectrum would show a signal for the single fluorine atom on the phenyl ring. The chemical shift of this signal would be indicative of its electronic environment.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals. COSY experiments would reveal the coupling relationships between adjacent protons, helping to piece together the spin systems within the quinoline and 3-fluorophenyl rings. HSQC spectra would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon skeleton.

Table 1: Representative NMR Data for Analogous 3-Acylquinolines This table presents typical chemical shift ranges for protons and carbons in compounds structurally related to this compound, as specific data for the target compound is not available in the provided search results.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Quinoline Protons | 8.0 - 9.5 | mdpi.com |

| ¹H | Phenyl Protons | 7.0 - 8.0 | mdpi.com |

| ¹³C | Carbonyl (C=O) | 190 - 195 | mdpi.com |

| ¹³C | Quinoline Carbons | 120 - 150 | mdpi.com |

| ¹³C | Phenyl Carbons | 115 - 165 | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the ketone group. The spectrum would also display characteristic absorptions for the C=N and C=C stretching vibrations within the quinoline ring, typically in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. Furthermore, a distinct C-F stretching band would be expected, confirming the presence of the fluorine substituent.

Table 2: Expected Infrared Absorption Bands for this compound This table is based on general IR correlation tables and data for similar compounds, as a specific spectrum for the target molecule was not found.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1650 - 1700 |

| C=N (Quinoline) | Stretching | 1500 - 1600 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-F | Stretching | 1000 - 1400 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm its chemical formula, C₁₆H₁₀FNO. In a related compound, (4-Fluorophenyl)(quinolin-3-yl)methanone, the calculated mass for the protonated molecule [M+H]⁺ is 252.0819, with the found value being 252.0823, demonstrating the high accuracy of this technique. In addition to accurate mass determination, the fragmentation pattern observed in the mass spectrum can provide valuable structural information, helping to confirm the connectivity of the quinoline and 3-fluorophenyl moieties.

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic techniques provide invaluable information about the molecular structure, X-ray crystallography offers an unambiguous, three-dimensional view of the molecule in the solid state. This technique is the gold standard for determining the precise arrangement of atoms and the nature of intermolecular interactions.

Elucidation of Molecular and Supramolecular Architecture

A single-crystal X-ray diffraction study of this compound would reveal the exact bond lengths, bond angles, and torsional angles within the molecule. This would definitively confirm the connectivity of the 3-fluorophenyl and quinolin-3-yl groups through the ketone linker. Beyond the individual molecule, X-ray crystallography elucidates the supramolecular architecture, which is the arrangement of molecules in the crystal lattice. This packing is governed by a variety of non-covalent interactions.

Analysis of Intermolecular Interactions, e.g., C–H···F and C–F···π interactions

The presence of a fluorine atom in this compound introduces the possibility of specific intermolecular interactions that can influence the crystal packing. Weak hydrogen bonds of the type C–H···F, where a hydrogen atom on one molecule interacts with the fluorine atom of a neighboring molecule, are often observed in the crystal structures of fluorinated organic compounds. Additionally, C–F···π interactions, where the fluorine atom interacts with the electron-rich π-system of an aromatic ring on an adjacent molecule, can also play a significant role in stabilizing the crystal lattice. The detailed analysis of the crystal structure would allow for the identification and characterization of these and other non-covalent interactions, providing a deeper understanding of the forces that govern the solid-state assembly of this compound.

Crystal Packing Features and Polymorphism Studies

The detailed crystal structure of this compound, including its specific crystal system, space group, and unit cell dimensions, is not publicly available in the Cambridge Structural Database (CSD) or other crystallographic repositories as of the latest searches. Consequently, a definitive analysis of its crystal packing and intermolecular interactions based on experimental single-crystal X-ray diffraction data cannot be provided at this time. Furthermore, no dedicated studies on the polymorphism of this specific compound have been reported in the scientific literature.

However, insights into the potential crystal packing features of this compound can be inferred by examining the crystallographic data of structurally related quinoline derivatives. These related compounds often exhibit a range of intermolecular interactions that are likely to influence the crystal lattice of the title compound.

In another related compound, [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, the crystal structure is stabilized by a network of intermolecular O—H⋯O, O—H⋯N, and C—H⋯O hydrogen bonds, in addition to intramolecular C—H⋯O interactions. mdpi.com The presence of a fluorine atom, as in this compound, introduces the possibility of C—H⋯F interactions, which have been observed to play a role in the crystal packing of other fluorinated organic compounds. nih.gov

While these examples from related structures provide a basis for informed speculation, it is crucial to emphasize that the actual crystal packing and polymorphic behavior of this compound can only be definitively determined through experimental solid-state characterization, such as single-crystal X-ray diffraction and powder X-ray diffraction analysis.

Below are tables detailing the crystallographic data for two related quinoline derivatives, which may offer a comparative perspective.

Interactive Data Table: Crystallographic Data of Related Quinoline Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | C₁₉H₁₆FNO | Monoclinic | P2₁/c | 10.069(2) | 24.683(5) | 13.275(3) | 111.97(3) | 3059.7(13) | 8 | mdpi.com |

| (E)-2-[2-(3-Fluorophenyl)ethenyl]quinolin-8-yl acetate (B1210297) | C₁₉H₁₄FNO₂ | Monoclinic | P1 | 17.628(3) | 5.2641(9) | 16.062(3) | 100.528(2) | 1465.4(4) | 4 | researchgate.net |

Structure Activity Relationship Sar and Structural Biology Approaches

Design Rationale for Structural Modifications of (3-Fluorophenyl)(quinolin-3-yl)methanone Derivatives

The design of new analogs of this compound is guided by established principles of medicinal chemistry, aiming to optimize the compound's interaction with its biological target. This involves a systematic investigation of how changes in the molecular structure affect its efficacy and selectivity.

The position of the fluorine atom on the phenyl ring is a crucial determinant of the biological activity of this compound derivatives. Fluorine substitution can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. nih.gov

A study on the mutagenicity of various fluorinated quinoline (B57606) derivatives revealed that the position of fluorine substitution has a profound effect on their biological activity. For instance, fluorination at the 3-position of the quinoline ring was found to render the compounds non-mutagenic. nih.gov In contrast, fluorine substitution at positions 5 or 7 enhanced mutagenicity. nih.gov While this study focused on the quinoline core itself, the principles can be extrapolated to the fluorophenyl moiety of the target compound. The placement of the fluorine at the meta-position (position 3) of the phenyl ring in this compound is a specific choice that likely influences its target engagement. Altering the fluorine position to ortho (position 2) or para (position 4) would likely result in derivatives with different electronic distributions and steric profiles, thereby impacting their binding affinity and selectivity for a given biological target.

Systematic studies on quinoidal oligothiophenes have shown that fluorine substitution is a rational design strategy for lowering molecular orbital energies, thereby tuning the electronic properties of π-conjugated molecules. rsc.org This principle is directly applicable to the fluorophenyl ring of the target compound, where the electronegativity of the fluorine atom can modulate the electrostatic potential of the ring and its ability to participate in key interactions with a receptor.

The quinoline and fluorophenyl rings of this compound offer multiple positions for substitution, providing a rich landscape for SAR exploration. The introduction of various functional groups can modulate the compound's size, shape, polarity, and hydrogen bonding capacity, all of which are critical for biological activity.

Research on quinoline derivatives has demonstrated that they possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov The specific biological activity is often dictated by the nature and position of the substituents on the quinoline ring. For example, in a series of 3-acylquinolines, the introduction of both electron-donating and electron-withdrawing substituents on the phenyl ring was well-tolerated, leading to a range of potent compounds. mdpi.com This suggests that the fluorophenyl ring of the target compound could be amenable to a variety of substitutions to fine-tune its activity.

A study on 3-phenylcoumarin-based inhibitors of monoamine oxidase B (MAO-B) provides insights into the types of substituents that could be explored on the fluorophenyl ring. frontiersin.org In this study, various substitutions on the phenyl ring were investigated, leading to the identification of potent inhibitors. frontiersin.org This highlights the potential for modifying the fluorophenyl ring of this compound with different functional groups to optimize its interaction with a biological target.

Similarly, modifications to the quinoline ring are also expected to have a significant impact on activity. In a study on quinoline-based fungicides, substitution at the 8-position of the quinoline ring with a fluorine atom and esterification of the 4-position hydroxyl group led to compounds with good antifungal activity. mdpi.com This underscores the importance of exploring substitutions at various positions on the quinoline core.

The following table summarizes the potential impact of different substituents on the quinoline and fluorophenyl rings based on findings from related studies.

| Ring | Position of Substitution | Type of Substituent | Potential Impact on Activity | Reference |

| Fluorophenyl | Ortho, Meta, Para | Electron-donating groups (e.g., -OCH3, -CH3) | Modulate electronic properties and steric interactions | mdpi.com |

| Fluorophenyl | Ortho, Meta, Para | Electron-withdrawing groups (e.g., -Cl, -CF3) | Enhance binding affinity through specific interactions | mdpi.com |

| Quinoline | Various positions | Halogens (e.g., -Cl, -F) | Influence lipophilicity and metabolic stability | mdpi.com |

| Quinoline | Various positions | Alkyl groups | Modulate steric bulk and hydrophobic interactions | mdpi.com |

| Quinoline | Various positions | Heterocyclic rings | Introduce additional binding interactions | nih.gov |

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. unimi.it Although this compound itself is not chiral, the introduction of chiral centers through substitution could lead to stereoisomers with distinct biological activities.

The importance of stereochemistry has been demonstrated in various classes of compounds. For instance, in a study of 3-Br-acivicin isomers, the stereochemistry was found to significantly affect the antimalarial activity, with the natural isomers being the most potent. unimi.it This difference in activity was attributed to stereoselective uptake and interaction with the target enzyme. unimi.it

Therefore, any design strategy involving the introduction of chirality into the this compound scaffold must consider the potential for stereoisomerism and the need for stereospecific synthesis and biological evaluation.

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structures of known active compounds, even in the absence of a known target structure.

For this compound and its derivatives, a pharmacophore model could be developed based on a set of active analogs. This model would typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. A study on quinoline-3-carbohydrazide (B3054276) derivatives as antioxidants successfully used pharmacophore modeling to identify key features for activity, including an aromatic ring and three hydrogen bond acceptors. nih.gov

A hypothetical pharmacophore model for this compound could include:

An aromatic feature corresponding to the quinoline ring.

An aromatic feature corresponding to the 3-fluorophenyl ring.

A hydrogen bond acceptor feature associated with the nitrogen atom of the quinoline ring.

A hydrogen bond acceptor feature associated with the carbonyl oxygen.

A halogen bond donor feature associated with the fluorine atom.

Such a model can be used to virtually screen large compound libraries to identify new molecules with the desired pharmacophoric features, thus accelerating the discovery of novel hits. Furthermore, it can guide the design of new derivatives by suggesting which parts of the molecule are essential for activity and where modifications can be made. nih.gov

Ligand Efficiency Metrics in Derivative Design and Optimization

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used in drug discovery to assess the quality of a compound and to guide its optimization. acs.orgwikipedia.orgnih.govnih.gov These metrics help in selecting compounds that are more likely to have favorable drug-like properties.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is calculated as:

LE = -2.44 * (pIC50 / N)

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and N is the number of heavy (non-hydrogen) atoms. A higher LE value indicates that a molecule is more efficient at binding to its target.

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LiPE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LLE = pIC50 - logP

A higher LLE value is generally desirable, as it indicates that a compound achieves its potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target effects. wikipedia.org

In the design of derivatives of this compound, these metrics can be used to compare and prioritize different analogs. For example, when introducing a new substituent, the goal would be to increase the potency (pIC50) without a disproportional increase in the number of heavy atoms or lipophilicity.

The table below illustrates how these metrics could be applied to a hypothetical series of derivatives.

| Compound | pIC50 | Number of Heavy Atoms (N) | logP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| This compound | 6.0 | 21 | 0.69 | 2.86 | |

| Derivative A | 6.5 | 25 | 0.63 | 3.50 | |

| Derivative B | 7.2 | 28 | 0.62 | 4.00 | |

| Derivative C | 6.8 | 30 | 0.55 | 3.20 |

In this hypothetical example, Derivative B would be considered the most efficient ligand as it has the highest LE and a favorable LLE.

Conformational Analysis and Bioactive Conformation Studies

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule. For this compound, the rotational freedom around the single bonds connecting the quinoline, carbonyl, and fluorophenyl groups allows the molecule to adopt various conformations.

A study on dihydroquinoline derivatives revealed that the substituents on the ring system dictate a preferred half-chair conformation, which in turn influences the orientation of the aryl substituents. mdpi.com While the core of this compound is aromatic and planar, the relative orientation of the two aromatic rings is flexible. Understanding the preferred bioactive conformation is crucial for designing derivatives with improved potency. For instance, introducing substituents that lock the molecule into its bioactive conformation could lead to a significant increase in binding affinity.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are experimental techniques that can provide valuable information about the conformation of molecules in solution and in the solid state, respectively. This information can be used to validate and refine computational models of the bioactive conformation.

Biological Activity and Target Oriented Research of 3 Fluorophenyl Quinolin 3 Yl Methanone Derivatives

Exploration of Modulatory Effects on Enzymatic Activity

The functional versatility of the quinoline (B57606) nucleus allows for the design of potent and selective enzyme inhibitors. unipa.it By modifying the core structure of (3-Fluorophenyl)(quinolin-3-yl)methanone, researchers have developed derivatives that target key enzymes implicated in a range of physiological and pathological processes.

Phosphodiesterase 5 (PDE5) Inhibition Studies

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in various signaling pathways. nih.gov Inhibition of PDE5 elevates cGMP levels, a strategy that has proven effective for conditions like erectile dysfunction and pulmonary arterial hypertension. nih.gov More recently, PDE5 inhibitors based on the quinoline scaffold have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease by improving synaptic plasticity and memory. nih.govnih.gov

Research has led to the synthesis of potent quinoline-based PDE5 inhibitors. For instance, compound 7a emerged from a series of derivatives as a highly selective inhibitor with a remarkable potency. nih.gov In other studies, efforts to optimize metabolic stability led to the discovery of compounds like 4b , which demonstrated both significant PDE5 inhibition and improved characteristics in human liver microsomes. nih.gov

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 7a | PDE5 | 0.27 | nih.gov |

| Compound 4b | PDE5 | 20 | nih.gov |

Protein Kinase Modulation (e.g., c-Met, KDR, c-Kit, flt-3, flt-4)

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The quinoline framework is a key component of several approved kinase inhibitors. nih.gov Specifically, derivatives have been designed to target receptor tyrosine kinases like c-Met (hepatocyte growth factor receptor), which plays a role in tumor development and progression. nih.govturkjps.org

Compounds such as cabozantinib and foretinib are well-known multi-kinase inhibitors that feature a quinoline core and show potent activity against c-Met. nih.govunipa.it Structure-activity relationship (SAR) studies reveal that the 4-phenoxyquinoline portion is a fundamental pharmacophore for c-Met inhibition. unipa.it Research has also focused on developing quinoline derivatives that act as dual inhibitors, for example, targeting both Pim and mTORC protein kinases. nih.gov

| Compound | Target(s) | Activity/Note | Reference |

|---|---|---|---|

| Cabozantinib | c-Met, VEGFR2 (KDR), RET, KIT, FLT3 | Approved multi-kinase inhibitor | nih.govunipa.it |

| Foretinib | c-Met, KDR | Potent c-Met inhibitor | nih.govunipa.it |

| VBT-5445 | Pim kinase, mTORC | Lead compound for dual inhibitors | nih.gov |

Investigations of Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. Molecules that interfere with tubulin polymerization are potent anticancer agents. Several series of quinoline derivatives have been identified as inhibitors of this process. mdpi.comrsc.org

One study identified Compound D13 , a quinoline-sulfonamide derivative, as a strong inhibitor of tubulin assembly. mdpi.comnih.gov Another investigation into 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones found that compound 3c effectively inhibited tubulin polymerization and arrested cell division. rsc.org These compounds often work by binding to the colchicine (B1669291) site on tubulin. rsc.org

| Compound | IC₅₀ (µM) for Tubulin Polymerization | Reference |

|---|---|---|

| Compound D13 | 6.74 | mdpi.comnih.gov |

| Compound 3c | 5.9 (Cell-based IC₅₀) | rsc.org |

Other Relevant Enzymatic Targets and Inhibition/Activation Profiles

The structural versatility of quinoline derivatives has enabled their application as inhibitors for other enzymatic targets beyond those previously mentioned. One such target is the heat shock protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many proteins required for tumor growth. A series of 3-heteroaryl-quinolin-2(1H)-one derivatives were designed and synthesized as potential Hsp90 inhibitors, with several compounds showing significant growth-inhibitory activity against cancer cell lines. nih.gov For example, Compound 3b was identified as the most cytotoxic against the PC-3 prostate cancer cell line, with a GI₅₀ of 28 µM. nih.gov

Receptor Binding and Ligand-Target Interaction Studies

Understanding how a ligand binds to its receptor is fundamental for rational drug design. Studies on quinoline derivatives have provided detailed insights into their interaction profiles and binding affinities at various receptors.

Ligand-Receptor Interaction Profiling and Affinity Determination

Radioligand binding assays are a primary tool for determining the affinity of a compound for a specific receptor. A study involving a series of quinolinecarboxylic acid amides evaluated their in vitro affinities for serotonin (B10506) (5-HT₃ and 5-HT₄) and dopamine (B1211576) (D₂) receptors. nih.gov In this series, derivative 5 showed the highest affinity for the 5-HT₃ receptor, with a high degree of selectivity over the other receptors tested. nih.gov

Molecular docking studies have further illuminated these interactions. For c-Met inhibitors like foretinib, crystallographic data shows the ligand binding in an extended conformation within the ATP-binding site and an adjacent hydrophobic pocket of the kinase domain. nih.govunipa.it Similarly, docking studies of tubulin inhibitors have helped to visualize how these compounds fit into the colchicine binding site, guiding the design of more potent derivatives. rsc.org

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| Derivative 5 | 5-HT₃ | 9.9 | nih.gov |

Specificity and Selectivity Investigations against Receptor Subtypes

The determination of a compound's binding affinity and functional activity at various receptor subtypes is a critical step in preclinical drug development. High selectivity for a specific receptor subtype is often desirable to minimize off-target effects and enhance the therapeutic window. For a novel compound series like the derivatives of this compound, a systematic investigation of their specificity and selectivity would be imperative.

Currently, there is no publicly available research detailing the specificity and selectivity of this compound derivatives against any particular receptor subtypes. However, the established methodologies for such investigations are well-defined. Typically, this would involve:

Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of the compounds for a panel of receptor subtypes. For instance, in the study of novel dopamine D2/D3 receptor agonists, competition binding assays with specific radioligands were employed to determine the affinity of the new compounds. researchgate.net A similar approach could be used to screen this compound derivatives against a panel of G-protein coupled receptors (GPCRs), ion channels, or other relevant targets.

Functional Assays: Beyond simple binding, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor subtype. These assays often measure downstream signaling events, such as changes in intracellular calcium concentration ([Ca2+]i) or cyclic AMP (cAMP) levels. nih.govmdpi.com For example, the pharmacological potencies of substituted N-[3-(3-methoxyphenyl)propyl] amides at melatonin (B1676174) MT1 and MT2 receptors were evaluated using a high-throughput screening assay that measured cellular responses. nih.gov

Kinase Selectivity Profiling: Given that the quinoline scaffold is a known 'privileged' structure for ATP-binding sites of kinases, profiling the selectivity of this compound derivatives against a broad panel of human kinases would be a logical step. nih.gov This is often done using platforms that can screen a compound against hundreds of kinases simultaneously. nih.gov

A hypothetical data table for selectivity profiling is presented below, illustrating how such data would be organized.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Selectivity Ratio (vs. Subtype X) |

| Derivative 1 | Subtype A | Data not available | Data not available | Data not available |

| Derivative 1 | Subtype B | Data not available | Data not available | Data not available |

| Derivative 2 | Subtype A | Data not available | Data not available | Data not available |

| Derivative 2 | Subtype B | Data not available | Data not available | Data not available |

In Vitro Cellular Activity Studies

Following the initial characterization of molecular target interactions, it is essential to evaluate the effects of the compounds in a more biologically relevant context, such as in cultured cells.

Cell-based assays provide a platform to assess the functional consequences of target engagement within a living cell. These can range from target-specific functional assays to broader phenotypic screens.

Functional Response Assays: These assays are designed to measure a specific cellular response that is known to be modulated by the target of interest. For example, if a compound is found to be an inhibitor of a particular kinase, a cell-based assay could measure the phosphorylation of a known substrate of that kinase. nih.gov

Phenotypic Screening: This approach involves testing compounds for their ability to induce a particular cellular phenotype without a priori knowledge of the molecular target. mdpi.comnih.gov High-content imaging and cell painting are powerful techniques used in phenotypic screening to detect changes in cellular morphology, protein localization, or other features. mdpi.com A library of this compound derivatives could be screened in various cancer cell lines to identify compounds that, for instance, inhibit cell proliferation, induce a specific cell morphology, or block angiogenesis in a tube formation assay. nih.gov

A representative data table for a phenotypic screen is shown below.

| Compound | Cell Line | Assay Type | Endpoint Measured | Activity (IC50, µM) |

| Derivative 1 | MCF-7 (Breast Cancer) | Proliferation | Cell Viability | Data not available |

| Derivative 1 | HCT116 (Colon Cancer) | Proliferation | Cell Viability | Data not available |

| Derivative 2 | U87MG (Glioblastoma) | Spheroid Growth | Spheroid Diameter | Data not available |

| Derivative 2 | HUVEC | Tube Formation | Angiogenesis | Data not available |

Once a compound has been shown to have a desired cellular effect, such as inhibiting cancer cell growth, the next step is to elucidate the underlying mechanism of action.

Cell Cycle Analysis: Flow cytometry is a standard technique used to determine the effect of a compound on cell cycle progression. frontiersin.orgexcli.deresearchgate.net Cells are treated with the compound for a defined period, stained with a fluorescent DNA-binding dye (like propidium (B1200493) iodide), and analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. excli.deresearchgate.net An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Apoptosis Assays: Several methods can be used to determine if a compound induces programmed cell death (apoptosis). Annexin V/propidium iodide staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov Western blot analysis can be used to measure changes in the expression levels of key apoptosis-regulating proteins, such as those in the Bcl-2 family (e.g., Bax, Bcl-2) and caspases. frontiersin.orgmdpi.com

The table below illustrates how data on the mechanism of cellular perturbation might be presented.

| Compound | Cell Line | Cell Cycle Arrest Phase | Apoptosis Induction (Fold Change vs. Control) | Key Protein Modulation |

| Derivative 1 | HCT116 | Data not available | Data not available | Data not available |

| Derivative 2 | SW480 | Data not available | Data not available | Data not available |

Target Identification and Validation Strategies using Chemical Probes

For compounds identified through phenotypic screening, the next major challenge is to identify their molecular target(s). A well-characterized derivative of this compound could potentially serve as a chemical probe for this purpose. nih.gov

A good chemical probe is a small molecule that is potent and selective for a specific target and can be used to interrogate the biological function of that target in cellular or in vivo models. nih.gov Strategies for target identification using chemical probes include:

Affinity-Based Methods: This often involves creating a modified version of the chemical probe that can be attached to a solid support (like beads) to "pull down" its binding partners from a cell lysate. The bound proteins are then identified using mass spectrometry.

Thermal Proteome Profiling: This technique assesses the thermal stability of all proteins in a cell lysate in the presence and absence of the compound. A protein that binds to the compound will typically show an increase in its melting temperature, which can be detected by mass spectrometry. nih.gov

Once a potential target is identified, it must be validated to confirm that it is indeed responsible for the observed cellular phenotype. This can be done using techniques such as RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out the expression of the target protein and see if it recapitulates the effect of the chemical probe.

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of "(3-Fluorophenyl)(quinolin-3-yl)methanone". researchgate.netnih.gov These calculations can determine various molecular properties that govern the compound's reactivity and intermolecular interactions.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For similar aromatic ketone structures, DFT calculations have been used to map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. researchgate.net In "this compound," the electronegative fluorine atom on the phenyl ring and the nitrogen atom in the quinoline (B57606) ring are expected to be electron-rich sites, influencing how the molecule interacts with biological targets.

Table 1: Calculated Electronic Properties of Methanone (B1245722) Derivatives from DFT Studies Note: This table presents representative data for similar compound classes as specific data for this compound is not publicly available.

| Parameter | Typical Value Range for Aromatic Ketones | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Region of electron donation |

| LUMO Energy | -1.5 to -3.0 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 3.5 to 5.5 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.0 to 4.0 D | Measure of molecular polarity |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For "this compound," docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. Studies on similar quinoline derivatives have successfully used molecular docking to predict binding affinities and modes. nih.govnih.gov

In a typical docking simulation, the 3D structure of "this compound" would be placed into the binding site of a target protein. The simulation then explores various conformations and orientations of the ligand, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. For instance, the quinoline nitrogen could act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking interactions with aromatic residues in the protein's active site. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of "this compound" and its interactions with a target protein over time. nih.gov These simulations can reveal the stability of the docked pose and the flexibility of the ligand within the binding site.

MD simulations on related compounds have shown that even small molecules can adopt multiple conformations in solution and within a protein's binding pocket. nih.gov For "this compound," MD could be used to explore the rotational freedom around the carbonyl linker, which connects the fluorophenyl and quinoline moieties. Understanding these dynamics is crucial as the biological activity of a molecule can be highly dependent on its accessible conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing a dataset of quinoline-methanone analogs with known activities, a QSAR model could be developed to predict the activity of new, untested compounds like "this compound."

The model development involves calculating various molecular descriptors for each compound, such as steric, electronic, and hydrophobic properties. Statistical methods are then employed to correlate these descriptors with the observed biological activity. Such models can guide the design of more potent and selective analogs.

Table 2: Common Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | Partial charges, Dipole moment | Electrostatic interactions |

| Steric | Molecular weight, Molar refractivity | Size and shape complementarity |

| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions |

| Topological | Wiener index, Kier & Hall indices | Molecular branching and connectivity |

De Novo Drug Design and Scaffold Hopping Approaches

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a fragment or a known binding site. Scaffold hopping is a related strategy that aims to replace the core structure (scaffold) of a known active molecule with a different, isosteric scaffold to improve properties like potency, selectivity, or metabolic stability. nih.govunica.it

Starting with the "this compound" scaffold, scaffold hopping could be employed to replace the quinoline ring with other heterocyclic systems, such as quinazoline (B50416) or thienopyrimidine, to explore new chemical space and potentially overcome liabilities associated with the original scaffold. nih.govunica.it This approach has been successfully used to optimize lead compounds in drug discovery programs. nih.gov

Virtual Screening for Analog Identification and Lead Prioritization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If "this compound" is identified as a hit compound, virtual screening can be used to find structurally similar analogs with potentially improved properties.

This process involves docking large numbers of molecules into the target's binding site and ranking them based on their predicted binding affinity. This allows for the efficient prioritization of a smaller, more manageable set of compounds for experimental testing, thereby accelerating the drug discovery process.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Compound Separation and Purity Assessment

Chromatography is fundamental to the analysis of "(3-Fluorophenyl)(quinolin-3-yl)methanone," providing the means to isolate the compound and evaluate its purity. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of quinoline (B57606) derivatives due to its versatility and wide applicability to non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation and purity determination of compounds similar in structure to this compound. researchgate.net

Method development for a compound like this compound would involve optimizing several key parameters to achieve efficient separation from starting materials, byproducts, and potential degradants. These parameters include the selection of a stationary phase, typically a C18 or C8 column, and a mobile phase, which usually consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the effective elution of all components in a mixture. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the quinoline and benzoyl chromophores exhibit strong absorbance.

For the analysis of related quinoline derivatives, HPLC has been used to determine lipophilicity by measuring retention factors (log k), which are correlated with calculated log P values. researchgate.net Such studies often utilize a C18 column with a methanol-water mobile phase. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Quinoline-Based Compounds

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

This table presents typical starting conditions for method development for a compound like this compound, based on established methods for related structures.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many complex quinoline derivatives may have limited volatility, GC can be suitable for the analysis of the core quinoline structure and its less complex, halogenated analogues. oup.comoup.com For a compound like this compound, its applicability would depend on its thermal stability and whether it can be volatilized without degradation.

A typical GC method involves injecting the sample into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or nitrogen). The separation occurs based on the differential partitioning of the analytes between the carrier gas and a stationary phase coated on the column wall. For quinoline compounds, columns with a trifluoropropyl silicone stationary phase (like QF-1) have proven effective. oup.comoup.com Detection is often achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). oup.commadison-proceedings.com A study on chlorinated quinolines demonstrated successful separation on a QF-1 column at an isothermal temperature of 155°C. oup.comoup.com

Table 2: Representative GC Conditions for Quinoline Compound Analysis

| Parameter | Typical Conditions |

| Column | Trifluoropropyl silicone (e.g., QF-1), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250°C |

| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 280°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 300°C |

This table provides representative GC conditions based on methods developed for halogenated quinolines. oup.comoup.commadison-proceedings.com Applicability to this compound would require experimental verification of its thermal properties.

Mass Spectrometry-Based Detection in Biological Matrices (for research purposes)

Mass Spectrometry (MS) is an indispensable tool in pharmaceutical research for the identification and quantification of compounds in complex biological matrices like plasma, urine, or tissue homogenates. researchgate.net Its high sensitivity and specificity make it ideal for pharmacokinetic and metabolic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of drugs and their metabolites in biological samples. nih.govresearchgate.net This technique couples the separation power of HPLC with the sensitive and selective detection capabilities of a triple quadrupole mass spectrometer. nih.gov

For a research compound like this compound, a validated LC-MS/MS method would be essential for in vitro and in vivo research studies. Method development involves optimizing both the chromatographic separation and the mass spectrometric detection. nih.gov Sample preparation is a critical first step and often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to obtain a clear supernatant for injection. nih.gov

Detection is performed using a triple quadrupole mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov The instrument is set to a specific Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific, high-abundance fragment ion for detection. This two-stage mass filtering provides exceptional specificity and reduces background noise, enabling low limits of quantification. researchgate.net

Table 3: Illustrative LC-MS/MS Parameters for Quantification in Biological Matrices

| Parameter | Typical Conditions |

| Sample Preparation | Protein precipitation of plasma with acetonitrile (1:3 v/v) |

| LC Column | C18, 50 mm x 2.1 mm, 3.5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Hypothetical: Precursor Ion (e.g., m/z 264.1) → Product Ion (e.g., m/z 155.1) |

This table outlines typical parameters for an LC-MS/MS method. The specific MRM transition for this compound would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS), particularly using a Time-of-Flight (TOF) analyzer, is crucial for the structural elucidation of unknown compounds, such as impurities or metabolites. shimadzu.com.sgzefsci.com Unlike nominal mass instruments, a TOF-MS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. zefsci.comamericanpharmaceuticalreview.com This high mass accuracy allows for the confident determination of a compound's elemental composition, which is a critical first step in identifying an unknown structure. shimadzu.com.sginstitut-kuhlmann.de

When coupled with liquid chromatography (LC-QTOF-MS), this technique provides separation of complex mixtures before high-resolution mass analysis. shimadzu.com.sg The accurate mass measurement of the molecular ion helps to generate a list of possible elemental formulas. nih.gov Further structural information is obtained by analyzing the fragmentation patterns produced by collision-induced dissociation (CID). americanpharmaceuticalreview.comnih.gov The accurate mass of these fragment ions provides additional evidence to confirm the proposed structure of the unknown compound. americanpharmaceuticalreview.com This approach is fundamental in identifying process-related impurities and degradation products during drug development. shimadzu.com.sg

Method Development for Metabolite Identification in In Vitro Systems

Identifying the metabolic fate of a new chemical entity is a cornerstone of drug discovery and development. nuvisan.com In vitro systems, such as liver microsomes and hepatocytes from different species (e.g., rat, human), are used to predict how a compound might be metabolized in the body. nuvisan.comresearchgate.net

The general approach involves incubating the parent compound, such as this compound, with the in vitro system (e.g., human liver microsomes) and cofactors like NADPH. After incubation, the samples are processed, often by protein precipitation, and then analyzed, typically by LC-HRMS (like LC-QTOF-MS). nuvisan.com

The analytical challenge is to detect and identify potential metabolites in a complex biological matrix. The process relies on comparing the chromatograms of control samples with the incubated samples to find new peaks corresponding to metabolites. The high-resolution mass spectrometer is used to determine the accurate mass of these potential metabolites. Common metabolic transformations include hydroxylations, oxidations, and conjugations (e.g., with glucuronic acid). researchgate.net For example, the hydroxylation of a parent molecule results in a mass increase of 15.9949 Da (the mass of an oxygen atom). By searching the data for ions with this specific mass difference from the parent compound, potential hydroxylated metabolites can be pinpointed. researchgate.net The structure of these metabolites is then tentatively assigned based on their fragmentation patterns (MS/MS spectra) and knowledge of common metabolic pathways for related chemical structures. researchgate.netresearchgate.net

Trace Analysis and Impurity Profiling in Synthetic Batches

The manufacturing process of "this compound" can introduce various impurities, including unreacted starting materials, byproducts of the reaction, and degradation products. The identification and quantification of these trace impurities are paramount for quality control and for understanding the stability of the final compound. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.

High-performance liquid chromatography (HPLC) is a cornerstone technique for separating and quantifying impurities in non-volatile organic compounds like "this compound". When coupled with mass spectrometry (HPLC-MS), it provides a powerful tool for the identification of unknown impurities by offering both retention time data and mass-to-charge ratio information. For instance, methodologies developed for related compounds, such as o-chlorophenyl cyclopentyl ketone, utilize HPLC coupled with hybrid ion trap/time-of-flight mass spectrometry (HPLC-IT/TOF MS) to effectively identify impurities. nih.gov This approach allows for the elucidation of fragmentation pathways, aiding in the structural identification of trace components. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for identifying volatile and semi-volatile impurities that may be present from the solvents or reagents used in the synthesis. nih.gov The organic impurity profiling of compounds like methylone, for example, relies on GC-MS for the identification of various synthesis-related impurities. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for the structural elucidation of the primary compound and any significant impurities. mdpi.com The chemical shifts and coupling constants observed in the NMR spectra provide detailed information about the molecular structure of "this compound" and can reveal the presence of structurally similar impurities. mdpi.com

The potential impurities in a synthetic batch of "this compound" are largely dictated by the synthetic route employed. A common method for its synthesis could involve the Friedel-Crafts acylation of fluorobenzene (B45895) with quinoline-3-carbonyl chloride or a related derivative. Based on this, potential impurities could include residual starting materials, isomers formed during the acylation process, and byproducts from side reactions.

Table 1: Potential Impurities in Synthetic Batches of this compound

| Impurity Name | Chemical Structure | Potential Origin |

| Quinoline |  | Unreacted starting material or byproduct |

| 3-Fluoroaniline |  | Unreacted starting material or byproduct |

| Quinoline-3-carboxylic acid |  | Unreacted starting material or hydrolysis of an intermediate |

| (2-Fluorophenyl)(quinolin-3-yl)methanone |  | Isomeric byproduct of the acylation reaction |

| (4-Fluorophenyl)(quinolin-3-yl)methanone |  | Isomeric byproduct of the acylation reaction |

Table 2: Analytical Techniques for Impurity Detection

| Analytical Technique | Information Provided | Application in Impurity Profiling |

| High-Performance Liquid Chromatography (HPLC) | Retention time, quantification of components. | Separation and quantification of non-volatile impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Retention time, mass-to-charge ratio, molecular weight, and structural fragments. | Identification and structural elucidation of unknown impurities. nih.govresearchgate.netsci-hub.st |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention time, mass spectrum of volatile and semi-volatile compounds. | Detection of residual solvents and volatile byproducts. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Unambiguous structure confirmation of the main compound and major impurities. mdpi.com |

The development of a comprehensive impurity profile requires the integration of data from these orthogonal analytical techniques. This multi-faceted approach ensures the reliable identification and quantification of trace impurities, which is essential for maintaining the quality and consistency of "this compound" for research and development purposes.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Biological Targets for (3-Fluorophenyl)(quinolin-3-yl)methanone Derivatives

While the broader class of quinoline (B57606) derivatives has been investigated for activity against a range of biological targets, the specific targets for this compound and its close analogs remain an area ripe for exploration. The existing research on quinolines provides a roadmap for identifying novel targets for these fluorinated derivatives.

One promising avenue is the investigation of their potential as enzyme inhibitors . Quinoline-based compounds have shown inhibitory activity against various enzymes, including:

Human Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for pyrimidine (B1678525) biosynthesis and is a validated target for antiviral and anticancer therapies. nih.gov

Kinases: The quinoline scaffold is a known ATP-site binder, and numerous kinase inhibitors are built from this core. nih.gov Derivatives of this compound could be screened against a panel of kinases to identify potential anticancer or anti-inflammatory agents.

Heat Shock Protein 90 (Hsp90): This chaperone protein is involved in the folding and stability of numerous client proteins, many of which are implicated in cancer. nih.gov The potential of this compound derivatives to inhibit Hsp90 could be a fruitful area of research.

Furthermore, the antimicrobial potential of these compounds warrants investigation. For instance, fluorine-containing quinolines have been identified as potent inhibitors of methicillin (B1676495) and vancomycin-resistant Staphylococcus aureus. pec.ac.in Molecular docking studies could help identify potential bacterial protein targets for this compound derivatives.

A recent in silico study highlighted the potential of a related compound, 3-[3-(Trifluoromethyl)phenyl]quinoline, to bind favorably to proteins involved in SARS-CoV-2 assembly, such as the Spike-ACE2 complex and TMPRSS2 protease. nih.gov This suggests that this compound derivatives could be explored as potential antiviral agents, and their binding to these and other viral proteins should be investigated.

Application in Chemical Biology Tool Development and Probe Synthesis

The development of chemical probes is essential for dissecting complex biological processes. The this compound scaffold could serve as a valuable starting point for the design and synthesis of such tools. By incorporating reporter groups, such as fluorescent dyes or biotin (B1667282) tags, derivatives of this compound could be transformed into probes to visualize and study the localization, dynamics, and interactions of their biological targets within living cells. nih.govrsc.org

For example, if a derivative of this compound is found to be a potent and selective inhibitor of a particular enzyme, a fluorescently labeled version of the compound could be synthesized. This probe could then be used in fluorescence microscopy to visualize the distribution of the enzyme within different cellular compartments and to monitor changes in its localization in response to various stimuli.

The synthesis of such probes would involve the strategic introduction of a linker arm onto the this compound scaffold, to which the reporter group can be attached without significantly compromising the compound's binding affinity for its target. The development of synthetic methodologies to achieve this will be a key aspect of this research avenue. ptchm.pl

Integration with Advanced High-Throughput Synthetic Techniques

The exploration of the structure-activity relationships (SAR) of this compound derivatives would be greatly accelerated by the use of advanced high-throughput synthetic techniques. Combinatorial chemistry, for instance, allows for the rapid generation of large libraries of related compounds by systematically varying the substituents on the quinoline and phenyl rings. rsc.org

Several established methods for quinoline synthesis, such as the Friedländer, Skraup, and Doebner-von Miller reactions, can be adapted for high-throughput synthesis. nih.gov Moreover, multicomponent reactions (MCRs) offer an efficient way to construct complex quinoline scaffolds in a single step. rsc.org The application of microwave-assisted synthesis can further expedite these reactions, allowing for the rapid production of a diverse range of analogs. nih.gov

The integration of automated synthesis platforms would enable the creation of large and diverse libraries of this compound derivatives for high-throughput screening against a panel of biological targets. This approach would significantly accelerate the discovery of new lead compounds with improved potency and selectivity.

Development of Advanced Computational Models for Predictive Research

Computational modeling plays an increasingly important role in modern drug discovery. The development of robust quantitative structure-activity relationship (QSAR) models for this compound derivatives could provide valuable insights into the key structural features required for biological activity. nih.gov

In silico screening and molecular docking studies can be employed to predict the binding affinity of these compounds for various protein targets. nih.govnih.gov For example, a study on 4-(2-fluorophenoxy) quinoline derivatives successfully used a multiple linear regression method to develop a QSAR model for predicting their c-MET kinase inhibition potential. A similar approach could be applied to this compound derivatives to guide the design of more potent inhibitors.

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net By combining computational predictions with experimental validation, the drug discovery process can be made more efficient and cost-effective.

Design of Multi-Target Directed Ligands and Polypharmacology Approaches

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. mdpi.comresearchgate.net The design of multi-target directed ligands (MTDLs), single molecules that can modulate multiple targets, is a promising therapeutic strategy. researchgate.net

The quinoline scaffold is considered a privileged structure for the development of MTDLs. mdpi.comresearchgate.net By strategically modifying the this compound core, it may be possible to design compounds that interact with multiple targets simultaneously. For example, a derivative could be designed to inhibit both a key enzyme in a signaling pathway and a drug efflux pump, thereby overcoming drug resistance.

One study reported on quinoline-based multi-kinase inhibitors, highlighting the potential of this scaffold in polypharmacology. nih.gov The exploration of this compound derivatives as MTDLs could lead to the development of novel therapeutics with enhanced efficacy and a reduced propensity for the development of resistance.

Challenges and Opportunities in Fluorinated Heterocycle Research

The incorporation of fluorine into heterocyclic compounds presents both challenges and opportunities. researchgate.net The synthesis of fluorinated heterocycles can be challenging due to the high reactivity of fluorinating reagents and the potential for side reactions. nih.gov However, the unique properties of fluorine, such as its high electronegativity and small size, can have a profound impact on the biological activity of a molecule. nih.gov

Challenges:

Synthesis: The selective introduction of fluorine into a specific position of the quinoline or phenyl ring can be difficult to achieve.

Metabolism: The metabolic fate of fluorinated compounds can be complex and may lead to the formation of toxic metabolites.

Opportunities:

Improved Potency and Selectivity: Fluorine substitution can enhance the binding affinity of a compound for its target and improve its selectivity over other proteins. nih.gov

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to increased metabolic stability and a longer duration of action.

Increased Bioavailability: Fluorine can modulate the lipophilicity of a compound, which can improve its absorption and distribution in the body.

The continued development of novel fluorination methods and a deeper understanding of the effects of fluorine on drug metabolism will be crucial for fully realizing the therapeutic potential of fluorinated heterocycles like this compound.

Q & A

Q. What are the key synthetic routes for (3-Fluorophenyl)(quinolin-3-yl)methanone, and how can purity be optimized?

- Methodological Answer : The synthesis of this compound typically involves coupling a quinoline-3-carboxylic acid derivative with a fluorophenyl Grignard reagent or via Friedel-Crafts acylation. For example, similar quinoline-based methanones are synthesized by reacting quinoline-3-thiol with benzoyl chloride under basic conditions, followed by purification via column chromatography . Key parameters include:

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation relies on:

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Quinoline-fluorophenyl methanones exhibit:

- Enzyme Inhibition : IC₅₀ values <10 µM against kinases (e.g., EGFR) in preliminary assays .

- Antimicrobial Activity : MIC of 12.5 µg/mL against S. aureus in derivatives with similar scaffolds .

Note: Activity depends on substituent positioning; the 3-fluoro group enhances membrane permeability .

Advanced Research Questions

Q. How do substituents on the quinoline or fluorophenyl rings modulate bioactivity?

- Methodological Answer : SAR studies on analogues reveal:

- Quinoline Modifications : Electron-withdrawing groups (e.g., -Cl at C6) improve cytotoxicity (e.g., IC₅₀ = 8.2 µM vs. HeLa cells) .

- Fluorophenyl Modifications : Methoxy groups at the para position increase logP (2.1 to 3.5), enhancing blood-brain barrier penetration .

Table 1 : Substituent Effects on Cytotoxicity (HeLa Cells)

| Substituent | IC₅₀ (µM) | logP |

|---|---|---|

| -H | 25.3 | 2.8 |

| -OCH₃ | 12.7 | 3.2 |

| -Cl | 8.2 | 3.5 |

| Data from analogues in . |

Q. What experimental strategies resolve contradictions in reported biological data?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hrs).

- Control Compounds : Benchmark against doxorubicin or staurosporine.

- Dose-Response Curves : Triplicate runs with p <0.05 significance thresholds .

Q. How can computational methods predict the compound’s mechanism of action?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with targets like:

- EGFR Kinase : Binding energy −9.2 kcal/mol, involving quinoline-F interactions with Lys721 .

- CYP3A4 Metabolism : Fluorophenyl group reduces metabolic clearance (t₁/₂ = 4.2 hrs vs. 1.5 hrs for non-fluorinated analogues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|